Product packaging for Muconin(Cat. No.:)

Muconin

Cat. No.: B1243404
M. Wt: 622.9 g/mol
InChI Key: AQGAHXFRKSQXSN-LTGLSHGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Muconin is a chemical compound with the CAS number 183195-98-4 and a molecular formula of C 37 H 66 O 7 , yielding a molecular weight of 622.92742 g/mol . It is identified as a naturally occurring substance found in Rollinia mucosa . This compound is provided with a high assay purity of 95.00 to 100.00% to ensure consistency and reliability in research settings. Due to its natural origin, this compound is of significant interest in the fields of phytochemistry and natural product research. Scientists may investigate its potential biochemical properties and interactions. As a specialized research chemical, this compound is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B1243404 Muconin

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,10S)-2,10-dihydroxy-10-[(2S,6R)-6-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxan-2-yl]decyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-13-16-21-32(40)34-24-25-36(44-34)35-23-18-22-33(43-35)31(39)20-17-14-11-12-15-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33-,34+,35+,36+/m0/s1

InChI Key

AQGAHXFRKSQXSN-LTGLSHGVSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC[C@H](O2)[C@H](CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C2CCCC(O2)C(CCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Synonyms

muconin

Origin of Product

United States

Mechanistic Studies of Muconin S Chemical Transformations

Elucidation of Reaction Mechanisms in Muconin Synthesis Pathways

The total synthesis of this compound, a complex acetogenin (B2873293) with notable cytotoxic properties, involves a series of intricate chemical transformations. nih.govnih.gov Understanding the mechanisms of these reactions is critical for optimizing synthetic routes and achieving the desired stereochemistry. Key mechanistic pathways employed in the synthesis of this compound and its analogs include nucleophilic addition-elimination processes, rearrangement reactions, and carefully controlled stereodirecting reactions. nih.govacs.org

Nucleophilic addition is a fundamental reaction of carbonyl groups, where a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.orgmasterorganicchemistry.com This process forms a tetrahedral intermediate. libretexts.org In an addition-elimination reaction, this intermediate is not the final product; instead, a leaving group is subsequently expelled, reforming a double bond. This two-step process—addition followed by elimination—is characteristic of carboxylic acid derivatives, including the lactone (cyclic ester) moiety present in this compound. nih.gov

In the context of this compound synthesis, these mechanisms are crucial for constructing and modifying the α,β-unsaturated γ-lactone (butenolide) ring, which is a key structural feature of the molecule. The formation of this ring often involves an intramolecular attack of a hydroxyl group (nucleophile) on a carbonyl-containing precursor, followed by dehydration. Furthermore, coupling reactions to append the side chain to the butenolide ring, such as the Sonogashira coupling of a vinyl iodide with a terminal alkyne, proceed through catalytic cycles that involve steps analogous to nucleophilic addition and reductive elimination at the metal center. nih.gov

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the carbonyl group. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. khanacademy.orglibretexts.org

Elimination: The tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the double bond, and a leaving group (LG) is expelled. masterorganicchemistry.com

This sequence is central to building the core structure of acetogenins (B1209576) like this compound.

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is restructured, often involving the migration of a substituent from one atom to another within the same molecule. wiley-vch.delibretexts.org Such reactions can be powerful tools in total synthesis for rapidly building molecular complexity. researchgate.net Common named rearrangements include the Pinacol, Baeyer-Villiger, and Wolff rearrangements. wiley-vch.delibretexts.org While the documented total syntheses of this compound primarily rely on convergent fragment coupling strategies rather than major skeletal rearrangements for the core assembly, the potential for rearrangements exists, particularly when carbocationic intermediates are generated. nih.govnih.gov

Transition state analysis provides insight into the highest-energy point along a reaction coordinate, offering a deeper understanding of the reaction mechanism and kinetics. nih.gov For complex multi-step syntheses like that of this compound, computational methods such as Density Functional Theory (DFT) can be used to model the transition states of key reactions. rsc.org This analysis helps in predicting reaction outcomes, understanding stereoselectivity, and rationalizing why certain reaction pathways are favored over others. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one negative eigenvalue in its Hessian matrix, which corresponds to the vibrational mode along the reaction coordinate. scm.com Analyzing the structure of the transition state can reveal crucial information about bond breaking and formation during the reaction. nih.govyoutube.com

Achieving the correct stereochemistry is a paramount challenge in the synthesis of natural products like this compound, which contains multiple chiral centers. nih.gov Stereodirecting effects in catalyzed reactions are used to control the three-dimensional arrangement of atoms. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. rsc.orgnih.gov

In an enantioselective total synthesis of (−)-mucocin (an isomer of this compound), the construction of key fragments relied on asymmetric glycolate (B3277807) aldol (B89426) additions. nih.gov This reaction uses a chiral auxiliary to direct the addition of a glycolate enolate to an aldehyde, establishing new stereocenters with high selectivity. Similarly, organocatalysis protocols can be employed to achieve high enantioselectivity in the formation of heterocyclic structures. rsc.org The choice of protecting groups on distant parts of the molecule can also exert a stereodirecting effect, influencing the conformation of reactive intermediates and thereby favoring the formation of one stereoisomer over another. rsc.orgnih.gov The careful selection of catalysts and reaction conditions is therefore essential to guide the formation of the correct diastereomer of this compound. nih.gov

Kinetic Investigations of this compound-Related Reactions

Chemical kinetics is the study of reaction rates and the factors that influence them. masterorganicchemistry.com For the multi-step synthesis of a complex molecule like this compound, understanding the kinetics of individual reactions is vital for process optimization, improving yields, and minimizing reaction times. youtube.comyoutube.com

A rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. youtube.com For a generic reaction A + B → C, the rate law takes the form: Rate = k[A]ⁿ[B]ᵐ, where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B, respectively. youtube.comkhanacademy.org These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients in the balanced equation. khanacademy.org

The method of initial rates is a common experimental approach to determine the rate law. khanacademy.org It involves measuring the initial rate of the reaction while systematically varying the initial concentration of each reactant and observing the effect on the rate. khanacademy.org

While specific kinetic studies for the total synthesis of this compound are not extensively published, a rate law can be determined for any of its key reaction steps. For instance, consider the Sonogashira coupling step used in one synthesis, which couples a vinyl iodide (Fragment A) with a terminal alkyne (Fragment B) using a palladium catalyst. nih.gov A hypothetical kinetic study for this reaction is outlined in the table below.

ExperimentInitial [Fragment A] (M)Initial [Fragment B] (M)Initial Rate (M/s)
10.100.102.5 x 10⁻⁵
20.200.105.0 x 10⁻⁵
30.100.202.5 x 10⁻⁵

This table presents hypothetical data for illustrative purposes.

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of Fragment A while keeping Fragment B constant doubles the rate (5.0 / 2.5 = 2). This indicates the reaction is first order with respect to Fragment A (n=1).

Comparing experiments 1 and 3, doubling the concentration of Fragment B while keeping Fragment A constant has no effect on the rate (2.5 / 2.5 = 1). This indicates the reaction is zero order with respect to Fragment B (m=0).

The resulting rate law would be Rate = k[Fragment A]¹. libretexts.org The rate constant, k, can then be calculated using data from any experiment. libretexts.org

Several factors can significantly influence the rate of chemical reactions involved in this compound synthesis. libretexts.org

Concentration of Reactants: Increasing the concentration of reactants generally leads to a higher reaction rate because it increases the frequency of molecular collisions. libretexts.orglibretexts.org However, as shown by rate laws, the rate's dependence varies for each reactant. libretexts.org

Solvent Effects: The choice of solvent can dramatically alter reaction rates. tutorchase.com Polar solvents can stabilize charged transition states, accelerating reactions that form charged intermediates. researchgate.netwikipedia.org The viscosity of the solvent also plays a role; highly viscous solvents can slow reactions by impeding the diffusion of reactant molecules. libretexts.orglibretexts.org In a reported synthesis of (−)-mucocin, specific solvent systems (e.g., CH₂Cl₂) were chosen to optimize key steps like cross-metathesis and cyclization reactions. nih.gov

Catalyst: Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. youtube.com The choice and concentration of the catalyst are critical. In the Sonogashira coupling step for a this compound synthesis, it was found that the choice of the palladium precatalyst had a significant impact on the reaction yield, which is often correlated with rate and efficiency. nih.gov

The following table summarizes how reaction conditions were optimized in a published synthesis, reflecting the influence of these factors.

Reaction StepFactor InvestigatedCondition 1Result 1Condition 2Result 2Reference
Sonogashira CouplingPd PrecatalystPd(PPh₃)₄50% YieldPd(PPh₃)₂Cl₂82% Yield nih.gov
Cross MetathesisCatalyst TypeGrubbs ILower SelectivityGrubbs IIHigher Selectivity nih.gov

These examples demonstrate that careful manipulation of reaction parameters, informed by an understanding of chemical kinetics, is essential to successfully complete the complex total synthesis of this compound.

Activation Energy and Thermodynamic Parameters of Reaction

The study of a chemical reaction's kinetics provides valuable insight into its mechanism. Key parameters in this analysis include the activation energy (Ea) and the thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). wikipedia.orgmdpi.com

Activation energy represents the minimum energy required for a chemical reaction to occur. wikipedia.org The thermodynamic parameters provide further detail about the transition state of a reaction. The Gibbs free energy of activation can be expressed in terms of enthalpy and entropy of activation: ΔG‡ = ΔH‡ - TΔS‡. wikipedia.org

Below is a table of hypothetical thermodynamic data for a reaction involving this compound, illustrating how these parameters might be presented.

Parameter Value
Activation Energy (Ea)Value kJ/mol
Enthalpy of Activation (ΔH‡)Value kJ/mol
Entropy of Activation (ΔS‡)Value J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)Value kJ/mol
Hypothetical thermodynamic data for a this compound reaction.

Isokinetic Relationships and Common Mechanistic Pathways

The presence of an isokinetic relationship, a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for a series of related reactions, often suggests a common reaction mechanism. This relationship can be observed when a single factor, such as a solvent or substituent, is systematically varied.

The isokinetic relationship is described by the equation:

ΔH‡ = βΔS‡ + ΔH‡₀

where β is the isokinetic temperature and ΔH‡₀ is the enthalpy of activation when the entropy of activation is zero. The isokinetic temperature is the temperature at which all reactions in the series are predicted to have the same rate constant.

The existence of such a relationship in a series of reactions involving this compound would strongly imply that the same underlying mechanistic pathway is followed across the different conditions.

Catalytic Reaction Mechanisms Relevant to this compound Chemistry

Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Reactions)

Transition metals are widely used in catalysis due to their ability to exist in various oxidation states and coordinate with organic molecules. vapourtec.commdpi.com Palladium, in particular, is a versatile catalyst for a variety of organic reactions.

In the context of this compound chemistry, palladium-catalyzed reactions are particularly relevant for the synthesis of its precursors and derivatives. For example, the synthesis of (+)-muconin has been achieved through a process involving a diastereoselective oxypalladation step. nih.gov

Cross-coupling reactions, such as the Heck, Stille, and Sonogashira reactions, are fundamental transformations catalyzed by palladium and are essential for the formation of carbon-carbon bonds. nih.gov The general mechanism of these reactions often involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov

Organocatalysis in this compound-Type Synthesis

Organocatalysis is a branch of catalysis that utilizes small organic molecules, known as organocatalysts, to accelerate chemical reactions. wikipedia.org This approach offers a valuable alternative to metal-based catalysis.

In the synthesis of complex molecules like this compound, organocatalysts can be employed to create chiral centers with high enantioselectivity. For instance, proline and its derivatives are well-known organocatalysts for asymmetric aldol and Michael reactions, which are key bond-forming reactions in organic synthesis.

Biosynthetic Investigations of Muconin

Elucidation of Muconic Acid Biosynthetic Pathways

The de novo biosynthesis of muconic acid in engineered microbes is primarily achieved by diverting intermediates from the common aromatic amino acid pathway, also known as the shikimate pathway. nih.govnih.gov This central metabolic route provides the necessary carbon skeleton for a range of aromatic compounds. By introducing heterologous enzymes, microorganisms can be engineered to channel these intermediates toward muconic acid instead of their native products.

The biosynthesis of muconic acid from renewable sugars like glucose or xylose begins with precursors from central carbon metabolism. The key starting molecules are:

Phosphoenolpyruvate (PEP): A high-energy intermediate from the glycolytic pathway. researchgate.netresearchgate.net

Erythrose-4-phosphate (E4P): An intermediate of the pentose phosphate pathway. researchgate.netresearchgate.net

These two precursors are condensed in the first committed step of the shikimate pathway to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.govoup.com From there, the pathway proceeds through several intermediates, with 3-dehydroshikimate (DHS) and chorismate being the most common branch points for engineered muconic acid production pathways. nih.govnih.govacs.org

The most extensively studied biosynthetic route to muconic acid begins from the shikimate pathway intermediate 3-dehydroshikimate (DHS). This requires the introduction of a synthetic, three-step enzymatic cascade into a host microorganism. nih.govnih.govsigmaaldrich.com

The key enzymatic transformations are:

Dehydration of DHS: The enzyme 3-dehydroshikimate dehydratase (encoded by genes such as aroZ or asbF) catalyzes the conversion of DHS into protocatechuic acid (PCA). oup.comnih.gov

Decarboxylation of PCA: Protocatechuate decarboxylase (PCA decarboxylase, encoded by aroY) removes a carboxyl group from PCA to produce catechol. oup.comnih.gov This enzyme is often a bottleneck in the pathway. nih.gov

Ring Cleavage of Catechol: The final step involves the aromatic ring-opening of catechol, which is catalyzed by catechol 1,2-dioxygenase (encoded by catA). This reaction yields cis,cis-muconic acid. oup.comnih.gov

Scientists have characterized enzymes from various natural sources to optimize this pathway in heterologous hosts. For instance, functional pathways have been assembled using a DHS dehydratase from Podospora anserina, a PCA decarboxylase from Klebsiella pneumoniae, and a catechol 1,2-dioxygenase from Candida albicans. researchgate.netsigmaaldrich.comnih.gov

Enzymatic StepEnzyme NameGene(s)Source Organism ExampleFunction
13-Dehydroshikimate DehydratasearoZPodospora anserinaConverts 3-dehydroshikimate (DHS) to protocatechuic acid (PCA). researchgate.net
2Protocatechuate DecarboxylasearoYKlebsiella pneumoniaeConverts protocatechuic acid (PCA) to catechol. nih.gov
3Catechol 1,2-DioxygenasecatACandida albicansPerforms ring-cleavage of catechol to form cis,cis-muconic acid. nih.gov

The primary reaction cascade engineered for de novo muconic acid production from glucose is channeled through the shikimate pathway. The sequence of key intermediates is as follows:

Glucose → Phosphoenolpyruvate (PEP) + Erythrose-4-Phosphate (E4P) → Shikimate Pathway → 3-Dehydroshikimate (DHS) → Protocatechuic Acid (PCA) → Catechol → cis,cis-Muconic Acid researchgate.netnih.govnih.gov

To improve efficiency and explore different metabolic routes, alternative reaction cascades have also been developed, typically branching from the shikimate pathway end-product, chorismate. These pathways converge on the common intermediate catechol before the final conversion to muconic acid. Notable alternative intermediates branching from chorismate include:

4-Hydroxybenzoic acid (PHB): Chorismate is converted to PHB, which is then hydroxylated to form PCA. nih.govmdpi.com

Salicylic acid: Chorismate is converted via isochorismate to salicylic acid, which is then hydroxylated to catechol. nih.govnih.gov

Anthranilate: This intermediate of the tryptophan biosynthesis branch can be converted to catechol using an anthranilate 1,2-dioxygenase. nih.govmdpi.com

These "metabolic funneling" strategies aim to maximize the carbon flux from central metabolism toward the target product by tapping into multiple endogenous precursors. researchgate.net

Enzyme Engineering and Metabolic Pathway Manipulation for Muconic Acid Production

Significant efforts in metabolic and enzyme engineering have been directed at optimizing microbial strains for higher titers, yields, and productivity of muconic acid. These strategies focus on enhancing the carbon flux toward the desired product while minimizing the formation of competing byproducts.

To enhance the efficiency of the biosynthetic pathway, researchers have employed several strategies to modify key enzymes and regulate metabolic flow:

Metabolic Channeling with Fusion Proteins: To improve the conversion efficiency and minimize the diffusion of intermediates, enzymes that catalyze sequential steps in the pathway have been physically linked together as fusion proteins. This approach can direct the carbon flux more efficiently toward muconic acid. acs.orgengconfintl.org

Overcoming Rate-Limiting Steps: The conversion of PCA to catechol by PCA decarboxylase is often identified as a major bottleneck. Strategies to overcome this include overexpressing the enzyme or screening for more active variants from different microbial sources. acs.orgnih.gov

Blocking Competing Pathways: To prevent the diversion of critical intermediates away from the muconic acid pathway, competing enzymatic steps are often removed. A common strategy is to delete the gene encoding shikimate dehydrogenase (aroE), which prevents the conversion of DHS into shikimic acid, thereby increasing the DHS pool available for the heterologous pathway. nih.govmdpi.com

The establishment of a functional muconic acid production pathway requires a host organism that can efficiently express multiple heterologous enzymes. The selection of a suitable host is critical and depends on factors like genetic tractability, robustness in industrial fermentation conditions, and precursor availability.

The most common heterologous expression systems for muconic acid biosynthesis include:

Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for muconic acid production. Its genetic tools are highly developed, allowing for complex pathway manipulations, including the introduction of non-native genes and the deletion of competing pathways. nih.govacs.orgnih.gov

Saccharomyces cerevisiae : This yeast is a robust industrial microorganism known for its high tolerance to low pH and inhibitors found in biomass hydrolysates. mdpi.com It has been successfully engineered to produce muconic acid by expressing the three-step pathway from DHS. nih.govsigmaaldrich.comnih.gov Engineering efforts in yeast have focused on relieving feedback inhibition and balancing the expression of heterologous enzymes. acs.orgsigmaaldrich.com

Pseudomonas putida : This bacterium is notable for its natural ability to metabolize a wide range of aromatic compounds, making it an attractive host for producing muconic acid from lignin-derived feedstocks. nih.govnrel.govrsc.org

Host OrganismKey Engineering StrategiesReported Titer Example
Escherichia coliExpression of heterologous pathway (aroZ, aroY, catA), deletion of competing pathways (e.g., aroE), use of feedback-resistant DAHP synthase. nih.govmdpi.com59 g/L nih.gov
Saccharomyces cerevisiaeExpression of heterologous pathway, knockout of feedback inhibition (ARO3), overexpression of feedback-resistant aro4. sigmaaldrich.comnih.gov20.8 g/L acs.org
Pseudomonas putidaOverexpression of pathway enzymes, removal of catabolic regulators to prevent product degradation. rsc.org47.2 g/L nrel.gov

Synthetic Biology Approaches for Muconin Analogues

Synthetic biology offers a powerful platform for the diversification of natural products. By manipulating the genetic machinery responsible for a compound's biosynthesis, it is possible to produce novel analogues that are inaccessible through traditional synthetic methods. nih.gov The application of these techniques could enable the creation of a library of this compound-related molecules, allowing for the exploration of structure-activity relationships.

Combinatorial biosynthesis involves the genetic engineering of biosynthetic pathways to generate new chemical structures. nih.govresearchgate.net This approach leverages the modular nature of many biosynthetic pathways, such as those for polyketides (the class to which acetogenins (B1209576) belong), to create structural diversity. The primary strategies include precursor-directed biosynthesis, enzyme-level modification, and pathway-level recombination. nih.gov

Precursor-Directed Biosynthesis: This technique takes advantage of the ability of some biosynthetic enzymes to accept and process non-native starter or extender units. nih.gov If the this compound biosynthetic pathway were characterized, chemically synthesized precursors resembling the natural building blocks could be introduced to the producing organism. The enzymes might incorporate these synthetic precursors to generate novel this compound analogues.

Enzyme and Pathway Engineering: A more direct approach involves modifying the biosynthetic enzymes themselves. Since acetogenins are polyketides, their biosynthesis is carried out by large, multi-domain enzymes called polyketide synthases (PKSs). By swapping entire domains or modules, or through site-specific mutagenesis of key enzymes, the structure of the final product can be altered. nih.govnih.gov For instance, modifying the acyltransferase (AT) domain within a PKS module could lead to the incorporation of a different extender unit, while altering a ketoreductase (KR) or dehydratase (DH) domain could change the stereochemistry or oxidation state of the polyketide backbone. The heterologous expression of genes from different pathways can also be combined to produce hybrid molecules. nih.gov

The table below illustrates examples of novel analogues created for other complex natural products using these combinatorial approaches, representing the potential for generating this compound diversity.

Parent Compound Modification Strategy Enzyme/Gene Modified Resulting Analogue(s)
ErythromycinModule Swapping in PKSDEBS Module 5 replaced with Rapamycin Module 2Novel polyketide backbone
MonensinPrecursor-Directed BiosynthesisFeeding of synthetic propargyl-malonyl-N-acetyl-cysteaminePropargyl-premonensin
DoxorubicinPathway EngineeringExpression of heterologous genes in Streptomyces peucetius4'-epidoxorubicin (Epirubicin)
GilvocarcinGlycosylation EngineeringComplementation of mutant with deoxysugar plasmidsFive novel glycosylated analogues

This table presents examples from other natural products to illustrate the potential of combinatorial biosynthesis, as specific applications to this compound are not yet documented.

The synergy between synthetic chemistry and biosynthesis provides a powerful toolkit for creating chemical diversity that surpasses what either field can achieve alone. nih.govantheia.bio This integration allows for the generation of small, focused libraries of natural product derivatives, which can accelerate drug discovery and lead optimization studies. nih.gov

One prominent strategy is mutasynthesis (or mutational biosynthesis), which is an advanced form of precursor-directed biosynthesis. This process involves creating a mutant strain of the producing organism by deleting a gene essential for the biosynthesis of a specific precursor. researchgate.net The organism's ability to produce the final natural product is then restored by supplying chemically synthesized analogues of that precursor, leading to the production of novel derivatives. researchgate.net

Furthermore, synthetic chemistry can be applied to intermediates or final products generated through biosynthesis in a process known as semisynthesis . In this approach, biological systems are used to create a complex molecular scaffold that would be difficult or costly to produce chemically. Synthetic chemistry is then used to perform targeted modifications on this scaffold. antheia.bio For example, functional groups can be added or altered to enhance desired properties. A notable example is the use of "click chemistry" on alkyne-bearing natural product analogues produced through mutasynthesis to create a large library of derivatives. nih.gov

The potential applications of these integrated strategies to this compound are significant. Once the biosynthetic pathway is known, mutasynthesis could be used to incorporate a wide variety of synthetic building blocks. Alternatively, this compound itself could serve as a scaffold for further chemical modification, creating semi-synthetic analogues with potentially new or enhanced biological activities.

The following table outlines how these integrated approaches have been applied to other natural products.

Strategy Parent Compound Methodology Outcome
MutasynthesisAntimycinFeeding of unnatural precursors to a mutant strain and subsequent chemical modification via Click chemistry.Generation of 380 antimycin derivatives, 356 of which were new.
SemisynthesisPacidamycinInstallation of a chlorine atom via a heterologous halogenase, used as a handle for further synthetic diversification.Creation of four new pacidamycin analogues.
BiocatalysisSitagliptin (anti-diabetes drug)Use of an evolved transaminase enzyme to selectively catalyze the formation of a chiral amine from a chemically-derived precursor.Efficient and stereoselective synthesis. mit.edu

This table demonstrates the power of integrating synthetic chemistry with biosynthesis using documented examples, highlighting the prospective utility for future studies on this compound.

Advanced Spectroscopic and Analytical Methodologies in Muconin Research

Development of Chromatographic Techniques for Muconin

Chromatographic techniques are essential for the separation and purification of this compound from the plant extracts where it is found, such as Rollinia mucosa. These methods allow researchers to isolate this compound from other co-occurring compounds, which is a critical step before detailed analysis and characterization. capes.gov.br

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the analysis of natural products, including annonaceous acetogenins (B1209576) like this compound. scispace.comasianjpr.com HPLC method development for this compound involves a systematic process to achieve optimal separation, sensitivity, and reproducibility. This typically includes steps such as method scouting, optimization, robustness testing, and validation. thermofisher.com

Optimizing the mobile phase and stationary phase is crucial for achieving effective separation of this compound and related compounds by HPLC. The mobile phase, which is the liquid that carries the sample through the column, consists of solvents and can include buffers or additives. uhplcs.com The choice of solvents, their proportions, pH, and the use of additives significantly impact the separation based on the polarity and ionization of the analytes. mastelf.comscielo.br For ionizable compounds, adjusting the mobile phase pH near the analyte's pKa can enhance separation. uhplcs.com Common solvents used in reversed-phase HPLC, often applicable to compounds like this compound which possess both polar and non-polar characteristics due to their acetogenin (B2873293) structure, include water, acetonitrile, and methanol. mastelf.com

The stationary phase, the material packed inside the HPLC column, interacts with the sample components, causing them to separate. uhplcs.com For reversed-phase HPLC, C18 columns are a popular choice. youtube.com The selection of the stationary phase depends on the chemical properties of this compound and the complexity of the sample matrix. uhplcs.comresearchgate.net Optimization involves testing different column types and dimensions to achieve the desired resolution and peak shape. uhplcs.comresearchgate.net Gradient elution, where the mobile phase composition changes over time, is often employed for complex samples to improve resolution. uhplcs.com

HPLC systems are commonly equipped with detectors to monitor the separated compounds as they elute from the column. UV-Vis detectors are frequently used for compounds that absorb ultraviolet or visible light, which is typical for many organic molecules. thermofisher.comchromatographyonline.com The wavelength range used in UV detection for HPLC is typically between 200 and 400 nm. chromatographyonline.com

Diode Array Detection (DAD), also known as Photo Diode Array (PDA), is an advanced type of UV-Vis detection that provides more comprehensive information. scioninstruments.commeasurlabs.com A DAD simultaneously measures light absorption across a range of wavelengths, generating a full absorption spectrum for each eluting compound. scioninstruments.com This spectral data is invaluable for identifying compounds, assessing peak purity, and analyzing complex mixtures. scioninstruments.commeasurlabs.com For this compound research, HPLC-DAD allows for the detection and quantification of this compound and potentially co-eluting isomers or related compounds by comparing their spectra to known standards or spectral databases. torontech.com The sensitivity of DAD is comparable to that of traditional UV detectors, and it offers the advantage of acquiring full spectral information, which is particularly useful during method development or when analyzing samples of unknown composition. thermofisher.comtorontech.com

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile or semi-volatile compounds. phenomenex.com While this compound itself might not be sufficiently volatile for direct GC analysis due to its relatively high molecular weight and polar functional groups, GC can be applied to analyze more volatile derivatives or intermediates in its synthesis or degradation. research-solution.com

Derivatization is a common practice in GC to convert less volatile compounds into more volatile derivatives that can be effectively analyzed by GC. phenomenex.comweber.hu Common derivatization methods include silylation, alkylation, and acylation, which modify functional groups like hydroxyl, carboxyl, and amine groups to reduce polarity and increase volatility. research-solution.comweber.huobrnutafaza.hr For analyzing potential volatile fragments or synthetic precursors of this compound, GC, often coupled with Mass Spectrometry (GC-MS), can provide valuable information regarding their presence and identification. researchgate.netnih.gov GC-MS is particularly useful for separating complex mixtures and obtaining structural information through fragmentation patterns. nih.govdergipark.org.tr

Spectroscopic Characterization Methods for this compound and Intermediates

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. Both techniques yield characteristic spectra with peaks corresponding to specific bond vibrations (e.g., C-H, O-H, C=O, C=C stretches), serving as a fingerprint for molecular identification and confirming the presence of key functional groups azooptics.com. IR spectra have been recorded for this compound and related compounds during synthetic studies, aiding in the characterization and confirmation of the synthesized products acs.orgacs.orgacs.org. Raman spectroscopy, often complementary to IR, can provide additional insights into molecular vibrations, particularly for nonpolar bonds or functional groups that are weak IR absorbers ibm.comnih.gov. The combination of IR and Raman spectroscopy offers a comprehensive analysis of the vibrational modes of this compound, contributing to its structural characterization.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For complex molecules like this compound, advanced MS techniques are crucial for confirming the molecular formula and gaining insights into the structural subunits through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio, allowing for the determination of the exact molecular mass and thus the elemental composition of a compound ctdbase.orgmeasurlabs.com. This precision is critical for confirming the molecular formula of this compound, especially given its complex structure with multiple heteroatoms hmdb.canih.gov. HRMS data, such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS), has been reported for this compound, providing essential data for its characterization acs.org.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with a fragmentation step in between labmanager.comwikipedia.org. In MS/MS, a precursor ion is selected and then fragmented (commonly through collision-induced dissociation, CID), and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structural subunits and connectivity within the molecule ctdbase.orgmsu.edu. MS/MS techniques are widely used for the structural elucidation of complex molecules, including natural products and biomolecules nih.govnih.gov. The fragmentation patterns observed in the MS/MS spectra of this compound or its derivatives can help confirm the presence of specific structural features, such as the lactone ring, THF/THP system, and the positions of hydroxyl groups along the aliphatic chain msu.edu.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an analytical technique that probes the intrinsic or induced fluorescence properties of a sample. wikipedia.orgnewdrugapprovals.org It involves exciting molecules with light at a specific wavelength and measuring the emitted light at longer wavelengths. wikipedia.orgnewdrugapprovals.org This method is known for its high sensitivity and specificity for fluorescent compounds. newdrugapprovals.org While fluorescence spectroscopy is a powerful tool for analyzing various organic compounds and has applications in diverse fields, including the characterization of organic matter and the detection of certain substances, specific research detailing the intrinsic fluorescence properties of this compound or the application of fluorescence spectroscopy for its direct analysis was not found in the consulted literature. wikipedia.orgnewdrugapprovals.orgnih.govthegoodscentscompany.com The complex structure of this compound, containing multiple oxygen-bearing heterocycles and hydroxyl groups, does not inherently suggest strong fluorescence without the presence of conjugated systems or aromatic rings, which are typically associated with significant fluorescence. However, some natural products do exhibit fluorescence, and derivatization techniques could potentially be employed to introduce fluorescent tags if required for specific analytical purposes, although no such applications for this compound were identified in the search results.

Hyphenated Analytical Techniques for this compound Analysis

Hyphenated analytical techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic detectors. These integrated systems are indispensable for the analysis of complex mixtures and the characterization of individual components, particularly in the field of natural products chemistry. nih.gov For a complex molecule like this compound, which can be present in biological extracts alongside numerous other compounds, hyphenated techniques offer significant advantages in terms of selectivity and sensitivity.

LC-MS/MS and GC-MS Coupling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples of hyphenated techniques widely used in the analysis of complex organic molecules and natural products. nih.govnih.govbidd.groupfrontiersin.org

GC-MS is typically applied to volatile or semi-volatile compounds. While this compound is a relatively large and complex molecule, derivatization can enhance its volatility for GC analysis. GC-MS separates components based on their boiling points and interaction with the stationary phase, followed by mass spectrometric detection, which provides information about the molecular weight and fragmentation pattern of each compound. Predicted GC-MS spectra for this compound are available, suggesting the potential for using this technique in its identification and characterization. thegoodscentscompany.com

LC-MS/MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, which includes many natural products like annonaceous acetogenins. nih.govnih.gov LC separates compounds based on their polarity and interaction with the stationary and mobile phases, while the tandem mass spectrometer provides highly specific detection and structural information through fragmentation analysis. nih.govbidd.groupfrontiersin.org LC-MS/MS allows for the sensitive and selective quantification of target analytes in complex matrices. The availability of predicted LC-MS/MS spectra for this compound indicates that this technique can be a valuable tool for its analysis, enabling researchers to identify this compound based on its retention time and characteristic mass fragmentation pattern. thegoodscentscompany.com These techniques are routinely used in the structural elucidation and confirmation of natural products, including acetogenins, often in conjunction with NMR spectroscopy.

Integration of Spectroscopic Data with Chemometrics

Chemometrics involves the application of mathematical and statistical methods to chemical data. When integrated with spectroscopic data, chemometrics can extract meaningful information from complex datasets, enabling tasks such as classification, pattern recognition, and quantitative analysis, even in the presence of overlapping signals or complex matrix effects. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly employed chemometric methods.

Theoretical and Computational Approaches in Muconin Chemistry

Quantum Chemical Studies of Muconin

Density Functional Theory (DFT) Calculations for Electronic Structure

Molecular Modeling and Dynamics Simulations for this compound

Similarly, there is no available literature on the application of molecular modeling or molecular dynamics simulations to the study of this compound.

Until such research is conducted and published, a detailed and accurate article on the theoretical and computational chemistry of this compound, as outlined in the user's request, cannot be generated.

Conformational Dynamics of this compound and its Macrocyclic Framework

The biological activity and chemical reactivity of a macrocyclic compound such as this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the vast conformational landscape of such molecules. nih.gov

Key Research Findings:

Conformational Sampling: Various computational techniques can be employed to explore the potential energy surface of this compound's macrocyclic framework. Methods like Monte Carlo (MC) and Molecular Dynamics (MD) simulations can generate a multitude of possible conformations. nih.gov Enhanced sampling techniques are often necessary to overcome the high energy barriers that can separate different conformational states in complex macrocycles. nih.gov

Structural Ensembles: Rather than a single static structure, this compound in solution exists as an ensemble of interconverting conformations. Computational studies can characterize these ensembles, providing information on the relative populations and energies of different conformers. This dynamic view is crucial for understanding how this compound interacts with its biological targets. nih.gov

Influence of Glycosylation: The presence of O-glycosylation in mucin-like structures significantly influences their three-dimensional organization. Computational models can elucidate how these sugar moieties affect the conformational preferences of the peptide backbone through steric and electronic interactions, as well as through interactions with the solvent. nih.gov

Table 1: Computational Methods for Conformational Analysis of Macrocycles
MethodDescriptionApplication to this compound
Molecular Dynamics (MD) SimulationsSimulates the time evolution of a molecular system, providing insights into its dynamic behavior and conformational changes.Can be used to study the flexibility of the this compound macrocycle and the influence of solvent on its conformation.
Monte Carlo (MC) SamplingUses random sampling to explore the conformational space of a molecule, identifying low-energy structures.Useful for identifying stable conformers of the this compound macrocycle.
Enhanced Sampling Methods (e.g., Metadynamics)Biasing techniques that accelerate the exploration of the conformational landscape by overcoming high energy barriers.Could be applied to thoroughly map the free energy surface of this compound's conformational changes. nih.govresearchgate.net

Intermolecular Interactions Relevant to Chemical Transformations

Understanding the intermolecular forces at play is fundamental to predicting how this compound will interact with other molecules during a chemical reaction. Computational chemistry offers a detailed picture of these non-covalent interactions.

Key Research Findings:

Hydrogen Bonding: Hydrogen bonds are critical in directing the assembly of molecules and in stabilizing transition states. Computational models can accurately predict the geometry and strength of hydrogen bonds between this compound and a reactant or catalyst. researchgate.net

Electrostatic Interactions: The distribution of charge within the this compound molecule and its reaction partners dictates their electrostatic interactions. Quantum mechanical calculations can provide detailed information about the molecular electrostatic potential, highlighting regions that are prone to electrophilic or nucleophilic attack.

Computational Studies of this compound Reaction Pathways and Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including those involved in the synthesis or transformation of this compound.

Transition State Characterization and Reaction Coordinate Analysis

The transition state is a fleeting, high-energy arrangement of atoms that represents the bottleneck of a chemical reaction. fiveable.mefiveable.me Characterizing this state is crucial for understanding reaction kinetics.

Key Research Findings:

Locating Transition States: A variety of computational algorithms have been developed to locate transition state structures on a potential energy surface. ucsb.edu These methods typically search for a first-order saddle point, which is a maximum along the reaction coordinate and a minimum in all other directions. ucsb.edu

Reaction Coordinate: The reaction coordinate is the path of minimum energy connecting reactants to products via the transition state. fiveable.me Analyzing the geometric and energetic changes along this path provides a detailed picture of the bond-breaking and bond-forming processes. nih.gov For complex reactions, such as the cyclization steps in this compound synthesis, the reaction coordinate may involve multiple elementary steps. organic-chemistry.org

Free Energy Surface Mapping

A free energy surface provides a comprehensive thermodynamic picture of a chemical reaction, mapping the free energy of the system as a function of one or more reaction coordinates. nih.gov

Key Research Findings:

Identifying Intermediates and Transition States: By mapping the free energy surface, computational chemists can identify stable intermediates (local minima) and transition states (saddle points) along a reaction pathway. nih.gov

Predicting Reaction Outcomes: The relative free energies of different products and the barriers to their formation can be used to predict the selectivity of a reaction. For a complex molecule like this compound, with multiple potential reaction sites, this can be a powerful predictive tool.

Kinetic Rate Constant Calculations from Theoretical Models

Transition state theory provides a framework for calculating the rate constant of a chemical reaction from the properties of the reactants and the transition state. wikipedia.orgox.ac.uk

Key Research Findings:

Arrhenius Parameters: The Arrhenius equation describes the temperature dependence of a reaction rate. fiveable.me Computational methods can be used to calculate the activation energy (Ea) and the pre-exponential factor (A) from the computed free energy of activation. noaa.gov

Kinetic Isotope Effects: The substitution of an atom with one of its isotopes can lead to a change in the reaction rate. Theoretical calculations of kinetic isotope effects can provide valuable insights into the nature of the transition state and the reaction mechanism. nih.gov

Table 2: Theoretical Approaches to Studying Reaction Mechanisms
ApproachInformation GainedRelevance to this compound Chemistry
Transition State TheoryProvides a method to calculate reaction rate constants from the properties of the transition state. wikipedia.orgCould be used to predict the rates of key steps in the synthesis of this compound. organic-chemistry.orgresearchgate.net
Reaction Coordinate AnalysisDetails the geometric and energetic changes that occur as reactants are converted to products. nih.govCan elucidate the precise mechanism of ring-forming and coupling reactions in this compound synthesis. organic-chemistry.orgresearchgate.net
Free Energy Surface MappingOffers a global thermodynamic view of a reaction, including all intermediates and transition states. nih.govWould be valuable for understanding the selectivity of reactions involved in constructing the complex this compound scaffold.

Applications of Computational Chemistry to this compound Analog Design

Computational chemistry plays a crucial role in modern drug discovery and development by enabling the rational design of new molecules with desired properties. nih.govresearchgate.net

Key Research Findings:

Structure-Activity Relationships (SAR): By creating computational models of this compound and its potential analogs, researchers can explore how modifications to its structure affect its biological activity. This can guide the synthesis of new compounds with improved efficacy.

Virtual Screening: Large libraries of virtual compounds can be computationally screened for their potential to bind to a specific biological target. This can accelerate the discovery of new lead compounds based on the this compound scaffold.

Predicting Physicochemical Properties: Computational models can predict important properties of this compound analogs, such as their solubility, stability, and metabolic fate. This information is critical for designing drug candidates with favorable pharmacokinetic profiles.

Virtual Screening and Structure-Based Approaches

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a target protein to dock vast libraries of virtual compounds and predict their binding affinity. This approach is crucial for identifying potential inhibitors or modulators of enzyme activity. For instance, in the context of muconic acid biosynthesis, SBVS could be employed to screen for small molecules that bind to and inhibit enzymes in the pathway, thereby controlling the production of muconic acid. The process involves preparing a 3D model of the target enzyme, defining the binding site, and then using docking algorithms to place and score candidate ligands from a virtual library.

Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of known active molecules to identify new ones with similar properties. If a set of molecules with known activity towards a target related to this compound were available, pharmacophore models could be developed. These models represent the essential 3D arrangement of chemical features necessary for biological activity and can be used to rapidly screen large databases for compounds that match the pharmacophore.

The following table outlines the typical workflow for a virtual screening campaign that could be applied to identify modulators of muconic acid-related pathways.

StepDescriptionKey Considerations
1. Target Selection & Preparation Identify a relevant protein target (e.g., an enzyme in the muconic acid pathway) and obtain its 3D structure (from PDB or homology modeling).Quality of the crystal structure, presence of co-factors or bound ligands.
2. Ligand Library Preparation Compile a database of small molecules for screening. This can include commercially available compounds or custom-designed virtual libraries.Diversity of chemical scaffolds, drug-like properties of the molecules.
3. Molecular Docking Use computational algorithms to predict the binding mode and affinity of each ligand in the library to the target protein's active site.Choice of docking software, scoring function accuracy.
4. Hit Selection and Filtering Rank the docked compounds based on their predicted binding scores and apply various filters (e.g., ADMET properties, chemical feasibility).Removal of false positives, prioritization of promising candidates.
5. Experimental Validation Purchase or synthesize the top-ranked virtual hits and test their biological activity in vitro.Confirmation of computational predictions through experimental assays.

Prediction of Synthetic Accessibility and Stereochemical Outcomes

The computational prediction of synthetic accessibility and stereochemical outcomes is vital for prioritizing theoretically interesting molecules for actual laboratory synthesis. These predictions help to ensure that the designed molecules can be produced efficiently and with the correct spatial arrangement of atoms.

Synthetic Accessibility:

The synthetic accessibility (SA) of a molecule is a measure of how easily it can be synthesized. Computational models for predicting SA are typically trained on large databases of known reactions and commercially available starting materials. These models analyze the molecular structure and assign a score based on factors like molecular complexity, the presence of challenging structural motifs, and the number of synthetic steps likely required.

Several computational tools and algorithms are available for estimating synthetic accessibility, often providing a score on a scale (e.g., 1 to 10, where 1 is very easy to synthesize and 10 is very difficult). These scores are calculated based on a combination of fragment contributions and complexity penalties. Fragment contributions are derived from the frequency of certain chemical moieties in databases of known molecules, while complexity penalties account for features like stereocenters, large rings, and complex ring fusions.

The table below compares different approaches to predicting synthetic accessibility that could be applied to this compound derivatives.

ApproachMethodologyAdvantagesLimitations
Fragment-based SA Scores Deconstructs the molecule into fragments and scores them based on their prevalence in databases of known compounds.Fast and easy to compute for large numbers of molecules.May not accurately capture the complexity of combining fragments.
Retrosynthesis-based Analysis Uses rule-based systems or machine learning models to predict possible retrosynthetic routes.Provides more detailed insights into the potential synthesis pathway.Computationally more intensive and relies on the quality of the underlying reaction rules.
Machine Learning Models Trains on large datasets of molecules with known synthetic accessibility to predict scores for new molecules.Can learn complex relationships between structure and synthesizability.Requires large, high-quality training datasets and may not generalize well to novel scaffolds.

Stereochemical Outcomes:

Predicting the stereochemical outcome of a chemical reaction is a significant challenge in synthetic chemistry. Computational methods, particularly quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, can be used to model the transition states of stereoselective reactions. By calculating the energy barriers for the formation of different stereoisomers, it is possible to predict which isomer will be the major product.

For a molecule like muconic acid, which can exist as different geometric isomers (cis,cis, cis,trans, and trans,trans), computational models can help in understanding the factors that control the stereoselectivity of its synthesis. For example, in an enzymatic synthesis, docking and MD simulations of the substrate within the enzyme's active site can reveal the specific interactions that lead to the formation of a particular stereoisomer.

Future Research Directions and Unresolved Challenges in Muconin Chemistry

Development of Novel and More Efficient Synthetic Strategies for Muconin and Complex Analogs

The synthesis of complex natural products like this compound presents a significant challenge due to their intricate molecular structures. consensus.app Future research will focus on developing novel and more efficient synthetic strategies to access not only this compound itself but also a diverse range of complex analogs. One of the primary difficulties lies in achieving precise control over stereochemistry, especially when creating multiple stereogenic centers within the molecule. consensus.app

A key area of development will be the application of organocascade catalysis, which allows for the construction of complex molecular scaffolds from common starting materials in a more streamlined fashion. consensus.app Additionally, the use of enzymatic and chemoenzymatic approaches is expected to become more prevalent, offering highly selective and environmentally friendly alternatives to traditional synthetic methods. consensus.app The concise and versatile synthetic strategies being developed for other complex molecules, such as the lipopeptide antibiotic malacidin A, which involve solid-phase peptide synthesis followed by solution-phase cyclization, could serve as a blueprint for developing more efficient routes to this compound and its derivatives. nih.gov

Researchers are also exploring innovative synthetic reactions, such as the Pauson-Khand reaction, to construct the core structures of complex natural products. consensus.app The development of new synthetic methods will be crucial for overcoming the challenges associated with balancing the construction of the molecular skeleton with the introduction of various functional groups. consensus.app

A significant challenge in synthesizing this compound and its analogs is the need for practical and scalable routes. consensus.app Future strategies will likely focus on collective natural product synthesis, where structurally diverse compounds can be prepared from a common intermediate, thereby increasing efficiency and reducing waste. consensus.app The development of such strategies will be essential for producing sufficient quantities of this compound and its analogs for further biological evaluation and potential applications.

In-depth Mechanistic Understanding of Underexplored Reactions Relevant to this compound Chemistry

A thorough understanding of the mechanisms of chemical reactions is fundamental to the development of efficient and selective synthetic methods. In the context of this compound chemistry, there are several underexplored reactions for which a detailed mechanistic understanding is currently lacking. Future research will need to focus on elucidating the intricate details of these transformations to enable their broader application in the synthesis of this compound and its analogs.

One area of focus will be the investigation of cycloaddition reactions, which are powerful tools for the construction of cyclic systems. A deeper understanding of the factors that control the stereoselectivity of these reactions will be crucial for the synthesis of complex, multi-substituted tetrahydrofuran (B95107) scaffolds, which are common structural motifs in many natural products, including this compound. researchgate.net

Another important area of research will be the study of rearrangement reactions, such as the Fries' rearrangement, which can be used to construct key structural features of this compound. ekb.eg Detailed mechanistic studies of these reactions will provide insights into the factors that govern their regioselectivity and efficiency. The development of eco-friendly methods, such as microwave and ultrasound-assisted synthesis, for carrying out these reactions will also be a key research direction. ekb.eg

Furthermore, a greater understanding of olefination reactions, such as the Wittig and Julia-Kocienski reactions, will be essential for the efficient construction of the carbon-carbon double bonds present in this compound and its derivatives. ekb.eg Mechanistic studies will help to optimize reaction conditions and develop more stereoselective variants of these important transformations.

Advancements in Biosynthetic Pathway Engineering for Sustainable this compound Production

The development of sustainable methods for the production of valuable chemicals is a major goal of modern biotechnology. rsc.org Biosynthetic pathway engineering offers a promising approach for the sustainable production of this compound and its derivatives from renewable feedstocks. researchgate.net Future research in this area will focus on optimizing existing biosynthetic pathways and constructing novel pathways to improve the efficiency and yield of this compound production.

One of the key challenges in metabolic engineering is the efficient channeling of metabolic flux towards the desired product. nih.gov Future research will focus on the development of sophisticated genetic tools and strategies to precisely control gene expression and enzyme activity within the host organism. mdpi.com This will involve the use of synthetic biology approaches to design and construct novel genetic circuits that can dynamically regulate metabolic pathways in response to specific environmental cues. mdpi.com

A promising strategy for enhancing this compound production is the use of multivariate modular metabolic engineering, which involves the systematic optimization of multiple modules within a biosynthetic pathway. researchgate.net This approach has been successfully applied to the production of other valuable chemicals, such as L-methionine, and could be adapted for the production of this compound. researchgate.net

The table below summarizes some of the key enzymes and pathways that have been targeted for metabolic engineering to improve the production of muconic acid, a related and commercially important chemical. nih.govnih.gov Similar strategies could be applied to enhance the biosynthesis of this compound.

Gene/Enzyme Organism Engineering Strategy Outcome Reference
pobA, aroY, catAEscherichia coliFunctional expression of non-native genesEstablishment of a novel muconic acid biosynthetic pathway nih.gov
ubiC, aroF, aroE, aroLEscherichia coliOverexpression of native genesIncreased precursor supply for the muconic acid pathway nih.gov
ptsH, ptsI, crr, pykFEscherichia coliDeletion of native genesIncreased precursor supply for the muconic acid pathway nih.gov
gcdPseudomonas putidaDeletion of glucose dehydrogenase genePrevents 2-ketogluconate accumulation, but slows growth nih.gov
hexRPseudomonas putidaDeletion of transcriptional repressor geneImproved strain growth and increased muconate production rate nih.gov
gntZ, gacSPseudomonas putidaDisruption of genesFurther improved strain growth and muconate production nih.gov

Future research will also focus on expanding the range of substrates that can be used for this compound production, including lignocellulosic biomass and other renewable resources. researchgate.net This will require the development of robust microbial strains that can efficiently utilize these complex feedstocks.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of chemical research, and the field of this compound chemistry is no exception. These powerful computational tools can be used to accelerate the discovery and development of new synthetic routes, as well as to facilitate the characterization of this compound and its analogs.

Computer-aided synthesis planning (CASP) has the potential to significantly streamline the process of designing synthetic routes to complex molecules like this compound. nih.govnih.gov Machine learning models can be trained on vast datasets of chemical reactions to predict the most efficient and practical synthetic pathways. nih.govnih.gov

One promising approach is the use of retrosynthesis prediction models, which can identify potential starting materials and reaction steps for a given target molecule. nih.govnih.gov These models can be integrated with retrosynthesis knowledge, such as strategies for convergent synthesis and ring construction, to guide the search for optimal synthetic routes. nih.gov The development of data-driven CASP applications, such as ReTReK, which incorporates retrosynthesis knowledge as adjustable parameters, will be a key area of future research. nih.govnih.gov

The table below highlights some of the key scoring functions used in the ReTReK model to evaluate and prioritize synthetic routes. nih.gov

Scoring Function Description Purpose
Convergent Disconnection Score (CDScore)Evaluates how equally a product is divided among the reactants of a reaction.Favors convergent synthesis, an efficient strategy in multistep chemical synthesis.
Asymmetric Score (ASScore)Also designed to favor convergent synthesis.Complements the CDScore in promoting efficient synthetic strategies.
Ring Disconnection Score (RDScore)Reflects a ring construction strategy.Prioritizes routes that construct complex ring structures from simpler starting materials.
Selectivity Score (STScore)Reflects the number of possible products from a reaction.Prefers reactions with fewer byproducts, leading to higher yields.

The application of these predictive models to this compound and its analogs will enable chemists to explore a wider range of synthetic possibilities and to identify the most promising routes for further experimental investigation.

The characterization of newly synthesized compounds is a critical step in chemical research, and spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) play a central role in this process. However, the interpretation of complex spectra can be a time-consuming and challenging task.

Artificial intelligence and machine learning algorithms can be trained to automatically analyze and interpret spectroscopic data, thereby accelerating the process of compound characterization. spectroscopyonline.comnih.gov These algorithms can be used to identify key structural features from spectral data and to compare the spectra of newly synthesized compounds with those of known compounds in a database. spectroscopyonline.comnih.gov

Exploration of this compound's Role in Chemical Ecology (focus on chemical interactions, not biological effects)

Chemical ecology is the study of the chemical interactions between living organisms and their environment. heliconius.org Secondary metabolites, such as this compound, can play a crucial role in mediating these interactions. nih.gov Future research in this area will focus on understanding the specific role of this compound in chemical communication, competition, and nutrient acquisition in various ecosystems.

One area of investigation will be the role of this compound as a signaling molecule in plant-microbe interactions. nih.gov For example, this compound and related compounds, such as coumarins, have been shown to be involved in iron acquisition by soil-dwelling pseudomonads. nih.gov Further research is needed to elucidate the specific chemical interactions between this compound and microbial receptors that mediate these processes.

Another area of interest is the potential role of this compound in mediating interactions between insects and plants. heliconius.org Chemical cues play a critical role in many aspects of insect behavior, including mate selection and oviposition. heliconius.orgnih.gov Future studies could investigate whether this compound or its derivatives act as attractants or deterrents for specific insect species.

Understanding the chemical ecology of this compound will provide valuable insights into its natural function and may also open up new avenues for its application in agriculture and environmental management.

Q & A

Q. What peer-review strategies mitigate bias in this compound’s clinical potential claims?

  • Methodological Answer : Pre-register hypotheses on platforms like ClinicalTrials.gov . Invite adversarial peer reviewers with expertise in statistical rigor and mechanistic biochemistry. Use CONSORT or STROBE checklists to standardize reporting of results and limitations .

Tables for Methodological Reference

Research Stage Key Metrics Evidence-Based Tools
Synthesis & CharacterizationPurity (%), Yield (mg), Spectral PeaksNMR, HPLC, Replicates
In Vitro AssaysIC50, EC50, Z’-factorANOVA, Blinded Design
Preclinical ValidationTherapeutic Index, LD50FAIR Data Principles, NONMEM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muconin
Reactant of Route 2
Muconin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.